molecular formula C18H10BrF2N3S B2371098 (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile CAS No. 477297-14-6

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile

Cat. No.: B2371098
CAS No.: 477297-14-6
M. Wt: 418.26
InChI Key: GVXOJZHPBCUYJC-XFXZXTDPSA-N
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Description

The compound “(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile” is a structurally complex molecule featuring a thiazole core substituted with a 3-bromophenyl group at the 4-position and an acrylonitrile moiety bearing a 2,4-difluorophenylamino group at the 3-position. The Z-configuration of the acrylonitrile double bond ensures a specific spatial arrangement critical for molecular interactions. The bromine atom on the phenyl ring may enhance binding affinity through halogen bonding, while the fluorine atoms on the aniline group improve metabolic stability and membrane permeability .

Properties

IUPAC Name

(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2,4-difluoroanilino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrF2N3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-16-5-4-14(20)7-15(16)21/h1-7,9-10,23H/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXOJZHPBCUYJC-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)F)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrF2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is a compound of significant interest due to its diverse biological activities. This article discusses its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₈H₁₀BrF₂N₃S
  • Molecular Weight : 418.3 g/mol
  • CAS Number : 477297-14-6

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from bromophenyl thiazole derivatives. The process includes the formation of the thiazole ring followed by the introduction of the difluorophenyl group via nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism of Action
1Melanoma0.4Inhibition of tubulin polymerization
2Prostate Cancer1.6Induction of apoptosis
3Breast Cancer0.7Cell cycle arrest

Enzyme Inhibition

Thiazole derivatives have also been studied for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). The structure of this compound suggests potential for similar activities.

Case Study: AChE Inhibition

In a study evaluating AChE inhibitors, compounds with thiazole moieties showed promising results:

  • Lead Compound : (Z)-3-(2-(4-(3-Bromophenyl)thiazol-2-yl)hydrazono)-5-methoxyindolin-2-one
    • IC₅₀ : 6.25 µM
    • Mechanism : Competitive inhibition

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties through DPPH and ABTS radical scavenging assays. Preliminary results indicate that it can effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. Modifications in the aryl groups and the presence of electron-withdrawing groups like bromine and fluorine significantly enhance their potency.

Table 2: SAR Insights

ModificationEffect on Activity
Bromine SubstitutionIncreased enzyme inhibition
Difluoro GroupEnhanced anticancer activity
Thiazole RingEssential for bioactivity

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally analogous thiazole-acrylonitrile derivatives (Table 1). Key differences in substituents and bioactivity are highlighted.

Table 1: Structural and Bioactivity Comparison of Thiazole-Acrylonitrile Derivatives

Compound Name Thiazole Substituent Acrylonitrile Substituent Molecular Weight (g/mol) Bioactivity (EC₅₀/SI)
(Z)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile 3-Bromophenyl 2,4-Difluorophenylamino ~397.25* Not reported
(2Z)-2-[4-(4-Fluorophenyl)thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile 4-Fluorophenyl 3-Hydroxy-4-methoxyphenyl 375.40 Antioxidant activity (DPPH assay)
(Z)-3-[(3-Chloro-2-methylphenyl)amino]-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile 4-Nitrophenyl 3-Chloro-2-methylphenylamino 424.89 Not reported
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile Benzo[d]thiazol-2-yl 4-Chlorophenyl 297.76 EC₅₀ ~20-25 µM (anti-HIV)

*Molecular weight calculated based on formula C₁₈H₁₁BrF₂N₃S.

Key Observations :

Substituent Effects on Bioactivity: The 3-bromophenyl group in the target compound may enhance halogen bonding compared to the 4-fluorophenyl group in or the 4-nitrophenyl group in . Nitro groups (electron-withdrawing) and methoxy/hydroxy groups (electron-donating) influence electronic properties and solubility .

Antioxidant and Antiviral Activity :

  • Compound demonstrated potent antioxidant activity in DPPH assays, likely due to the 3-hydroxy-4-methoxyphenyl group’s radical-scavenging capability .
  • Compound (structurally distinct but sharing acrylonitrile and thiazole motifs) showed anti-HIV activity (EC₅₀ ~20–25 µM), suggesting that the thiazole-acrylonitrile scaffold is versatile for diverse therapeutic applications .

The absence of a hydroxy group in the target compound may reduce solubility in polar solvents relative to but improve lipophilicity for membrane penetration .

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